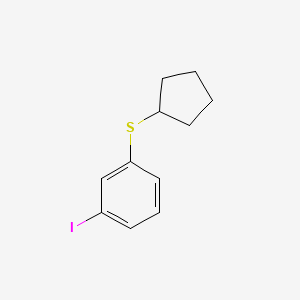

1-(Cyclopentylthio)-3-iodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13IS |

|---|---|

Molecular Weight |

304.19 g/mol |

IUPAC Name |

1-cyclopentylsulfanyl-3-iodobenzene |

InChI |

InChI=1S/C11H13IS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |

InChI Key |

IQOFVDLEGAQLTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)SC2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentylthio 3 Iodobenzene

Strategies for Carbon-Sulfur Bond Formation

The creation of aryl thioethers is most commonly accomplished via cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools for synthetic chemists.

Catalysis by transition metals such as palladium, copper, nickel, and iron provides the most robust and widely used routes for C–S bond formation. acsgcipr.org These metals facilitate the reaction between an aryl halide and a thiol through a catalytic cycle, typically involving oxidative addition, ligand exchange, and reductive elimination. acsgcipr.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its thioether counterpart, represent a highly effective method for forming C–S bonds. wikipedia.org These reactions typically couple an aryl halide or pseudohalide with a thiol. wikipedia.orgnih.gov The synthesis of 1-(Cyclopentylthio)-3-iodobenzene would involve the reaction between a 1,3-dihalogenated benzene (B151609) (such as 1,3-diiodobenzene) and cyclopentanethiol (B157770).

The choice of ligand is critical to the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. acsgcipr.orgnih.gov Monophosphine ligands have been shown to form highly effective catalysts that promote C–S coupling under mild conditions, such as at room temperature, using soluble bases. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org

Recent advancements have also demonstrated these couplings can be performed using mechanochemical activation (ball-milling), which can offer an operationally simple, solvent-free process that does not require an inert atmosphere. ucl.ac.uk

Table 1: Examples of Palladium-Catalyzed C-S Coupling Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Biaryl monophosphines | Soluble organic bases | Toluene | Room Temp | Mild conditions, avoids strong, poorly soluble inorganic bases. nih.gov |

| Pd(dba)₂ | dppb | DBU | Toluene | 80 °C | Utilizes aryl sulfonyl hydrazides as thiol surrogates. rsc.org |

| Pd-PEPPSI-IPent | None (catalyst-bound) | K-tert-butoxide | Solvent-free | Milled | Mechanochemical process, no bulk solvent or inert atmosphere needed. ucl.ac.uk |

The Ullmann condensation, a classical copper-catalyzed reaction, is one of the oldest methods for forming carbon-heteroatom bonds. nih.govorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures. nih.govwikipedia.org However, modern variations have significantly improved the scope and mildness of this transformation. nih.gov The synthesis of aryl thioethers via copper catalysis involves coupling an aryl halide with a thiol. researchgate.netrsc.org

Modern protocols often employ copper(I) or copper(II) salts as catalysts, frequently in the presence of a ligand to stabilize the catalyst and facilitate the reaction. nih.govresearchgate.net Ligand-free systems have also been developed, offering simpler and more economical conditions. researchgate.netrsc.org These reactions can proceed smoothly in polar protic solvents, coupling both aromatic and aliphatic thiols with aryl iodides to give good to excellent yields of the corresponding thioethers. researchgate.netrsc.org The reactivity order for the aryl halide is typically I > Br > Cl. sci-hub.se

Table 2: Examples of Copper-Catalyzed C-S Coupling Conditions

| Copper Source | Ligand | Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| CuI | Ligand-free | K₃PO₄ | DMF | Reflux | Effective for both aromatic and aliphatic thiols. nih.gov |

| CuI | None | Not specified | Protic solvents | Not specified | Ligand-free system; kinetic studies suggest thiolate coordination to Cu(I) is key. rsc.org |

| Cu(OAc)₂·H₂O | 2,2'-Biimidazole | Not specified | Not specified | Not specified | Efficient system for coupling aryl and alkyl thiols with aryl iodides. researchgate.net |

Nickel catalysis has emerged as a powerful alternative to palladium, often providing complementary reactivity. researchgate.net A particularly innovative approach merges nickel catalysis with photoredox catalysis. organic-chemistry.orgnih.gov This dual catalytic system enables the C–S cross-coupling of thiols with aryl iodides under very mild conditions, typically at room temperature using visible light. organic-chemistry.orgnih.gov

The mechanism is distinct from traditional cross-coupling and does not necessarily involve a Ni(0) species. nih.gov Instead, an iridium-based photoredox catalyst, upon irradiation with light, generates a thiyl radical from the thiol. organic-chemistry.org This radical then engages with a nickel catalyst in the cycle to form the C–S bond. organic-chemistry.orgprinceton.edu This method demonstrates remarkable functional group tolerance and high chemoselectivity for C–S coupling over potential C–N or C–O coupling side reactions. organic-chemistry.orgnih.gov The reactions can even be performed in the presence of molecular oxygen. organic-chemistry.org

Table 3: Conditions for Nickel/Photoredox-Catalyzed C-S Coupling

| Nickel Catalyst | Photoredox Catalyst | Base/Additive | Solvent | Conditions | Key Feature |

|---|---|---|---|---|---|

| NiCl₂·glyme | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | dtbbpy | DMF | Visible light, Room Temp | Decarboxylative coupling of carboxylic acids with aryl halides. princeton.edu |

Driven by the need for more economical and sustainable chemistry, catalysts based on earth-abundant metals like iron and cobalt have gained significant attention. acs.orgnih.govrochester.edu These metals offer a low-cost, low-toxicity alternative to precious metals like palladium. nih.govelectronicsandbooks.com

Iron-catalyzed cross-coupling reactions can effectively form C–C and C-heteroatom bonds. acs.orgrochester.edu These reactions often proceed rapidly even at low temperatures and tolerate a wide range of functional groups. acs.org While the mechanistic details are still under investigation, they are believed to involve the in-situ reduction of an Fe(II) or Fe(III) precatalyst to a highly reactive, low-valent iron species. acs.org Iron catalysis has been successfully applied to the coupling of aryl halides with various nucleophiles. mdpi.commdpi.com

Cobalt catalysts have also been shown to be effective for various cross-coupling reactions, including those involving aryl halides. electronicsandbooks.comresearchgate.netrsc.orgnih.gov These systems can tolerate sensitive functional groups and provide a broad scope for synthesizing functionalized compounds. researchgate.netrsc.org Cobalt catalysts have been successfully used in Suzuki-Miyaura type couplings of aryl halides, demonstrating their potential utility in C–S bond formation as well. acs.org

While specific examples for the synthesis of this compound using these catalysts are less documented than for palladium or copper, the general reactivity patterns suggest that iron and cobalt catalysis represent a viable and sustainable strategy for its production. researchgate.net

While less common than metal-catalyzed approaches, methods to form C–S bonds without a transition metal catalyst offer significant advantages in terms of cost and potential metal contamination in the final product. researchgate.netrsc.org

One major pathway is nucleophilic aromatic substitution (SNAr). jst.go.jp This reaction typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups. However, recent studies have shown that SNAr-type thioetherification can be achieved even on less activated aryl halides under specific conditions. For instance, using a strong base like potassium t-butoxide in a polar aprotic solvent like DMF can facilitate the reaction between an aryl halide and a thiol at room temperature. jst.go.jpnih.gov Additives like 18-crown-6 (B118740) ether can be crucial for promoting the reaction with certain substitution patterns. jst.go.jpnih.gov

Alternative metal-free strategies can involve the use of odorless thiol surrogates, such as xanthates, which can react with aryl halides to form thioethers under base-free conditions. researchgate.net Other approaches may proceed through radical intermediates or electron donor-acceptor (EDA) complexes. rsc.orgjst.go.jp

Transition Metal-Free Carbon-Sulfur Bond Formation

Nucleophilic Aromatic Substitution (SNAr) Pathways involving Aryl Iodides

Nucleophilic aromatic substitution (SNAr) represents a direct and conceptually simple approach for the synthesis of aryl thioethers. jst.go.jp This pathway involves the reaction of a nucleophilic sulfur species with an activated aryl halide. In the context of this compound, this would typically involve the reaction of 1,3-diiodobenzene (B1666199) or 3-iodo-substituted aryl halides with cyclopentanethiol or its corresponding thiolate.

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aryl halide. rsc.org Electron-withdrawing groups on the aromatic ring are generally required to activate the substrate towards nucleophilic attack. For less reactive aryl halides, harsher reaction conditions or the use of catalysts may be necessary. rsc.org Recent advancements have focused on developing milder SNAr conditions. For instance, the use of potassium carbonate (K2CO3) as a base in aprotic polar solvents like dimethylacetamide (DMAc) has been shown to facilitate SNAr reactions of thiols with electron-poor aryl halides at room temperature to 60 °C. rsc.orgrsc.org

While many SNAr procedures for thioether formation have been developed, they often require specific activating groups on the aryl halide. jst.go.jp The development of metal-free SNAr reactions under mild conditions remains an active area of research. researchgate.net

| Reactants | Reagents & Conditions | Product | Notes |

| Aryl Halide, Thiol | Base (e.g., K2CO3), Solvent (e.g., DMAc), RT-60 °C | Aryl Thioether | Effective for electron-poor aryl halides. rsc.orgrsc.org |

| Aryl Halide, Thiol | Metal Catalyst (e.g., Pd, Cu, Ni), Base | Aryl Thioether | Employed for less reactive aryl halides. jst.go.jpacsgcipr.org |

| Nitroarenes, Thiols | Potassium Phosphate | Aryl Thioether | Good to excellent yields with moderate to strong electron-withdrawing groups. researchgate.net |

Radical-Mediated C-S Bond Formations

Radical-mediated reactions provide an alternative to traditional polar reaction pathways for the formation of C-S bonds. These reactions often proceed under milder conditions and can be tolerant of a wider range of functional groups. One such method is the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction, which involves a radical chain mechanism. jst.go.jp

Another approach involves the generation of aryl radicals from aryl halides, which then react with a sulfur source. These methods can be initiated by photoredox catalysis or other radical initiators. While specific examples for the synthesis of this compound via radical pathways are not extensively documented in the provided context, the general principles of radical-mediated C-S bond formation are well-established.

Transition-metal-catalyzed decarbonylative cross-coupling of thioesters with aryl halides has also emerged as a powerful technique, offering an alternative to traditional cross-coupling methods. nih.govresearchwithrutgers.com This approach avoids issues related to catalyst poisoning by high concentrations of thiolates. nih.gov

Xanthate-Based Protocols as Thiol Surrogates

Recent studies have demonstrated the synthesis of alkyl aryl thioethers from aryl halides and potassium alkylxanthogenates (ROCS2K) under transition-metal-free and base-free conditions. nih.govresearchgate.net This transformation offers a broad substrate scope and good functional group tolerance. nih.gov

| Reactants | Reagents & Conditions | Product | Notes |

| Aryl Halide, Xanthate | Cesium Carbonate, Methanol, Heat | Aryl-alkyl thioether | Avoids the use of odorous thiols. researchgate.net |

| Aryl Halide, ROCS2K | Transition-metal-free, Base-free | Aryl-alkyl thioether | Green and effective method. nih.govresearchgate.net |

Reactions Involving Diaryliodonium Salts

Diaryliodonium salts are hypervalent iodine(III) compounds that serve as excellent arylating agents for a variety of nucleophiles, including thiols. rsc.orgdiva-portal.org These salts can react with thiols or thiolates to form aryl thioethers under both metal-free and metal-catalyzed conditions. rsc.orgnih.gov The reaction proceeds via the transfer of an aryl group from the iodonium (B1229267) salt to the sulfur nucleophile. diva-portal.org

A significant advantage of using diaryliodonium salts is the ability to perform chemoselective arylations. By using an unsymmetrical diaryliodonium salt with a "dummy" aryl group (such as an anisyl or mesityl group), one aryl group can be selectively transferred. nih.gov This strategy is particularly useful for synthesizing complex molecules. rsc.org Copper-catalyzed reactions of diaryliodonium salts with alkynes have also been developed for the synthesis of carbocycles. acs.org

Formation of the Cyclopentyl-Sulfur Linkage

The second key bond formation in the synthesis of this compound is the attachment of the cyclopentyl group to the sulfur atom.

Strategies for Alkyl Thioether Synthesis (relevant for the cyclopentyl group)

The most common and straightforward method for the synthesis of alkyl thioethers is the SN2 reaction between a thiolate and an alkyl halide. masterorganicchemistry.compearson.com In the context of this compound, this would involve the reaction of a 3-iodophenylthiolate with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide). The thiolate is typically generated in situ by deprotonating the corresponding thiol with a suitable base, such as sodium hydride (NaH). masterorganicchemistry.com

Alternatively, if the synthesis starts with cyclopentanethiol, the cyclopentyl group is already attached to the sulfur atom, and the focus shifts to forming the aryl-sulfur bond as described in section 2.1.2.

The synthesis of thiols themselves can be achieved through various methods, including the reaction of alkyl halides with reagents like thiourea (B124793) or trithiocarbonates, followed by hydrolysis. ias.ac.in

| Reactants | Reagents & Conditions | Product | Notes |

| Thiol, Alkyl Halide | Strong Base (e.g., NaH) | Thioether | Classic SN2 reaction, analogous to the Williamson ether synthesis. masterorganicchemistry.com |

| Alkyl Halide, Potassium Thioacetate | Solvent (e.g., Ethanol, DMF) | Alkyl Thioacetate | Precursor to thiols. ias.ac.in |

Stereochemical Considerations in Cyclopentyl Moiety Introduction

When the cyclopentyl ring contains stereocenters, the stereochemical outcome of the C-S bond formation becomes a critical consideration. If the synthesis proceeds via an SN2 reaction involving a chiral cyclopentyl halide, the reaction will proceed with inversion of stereochemistry at the carbon atom bearing the leaving group. masterorganicchemistry.com

For the synthesis of tertiary thioethers, where SN2 reactions are often disfavored, alternative methods have been developed. These include modifications of the Mitsunobu reaction and the diastereoselective alkylation of α-thioenolates. nih.gov However, for the synthesis of this compound where the sulfur is attached to a secondary carbon of the cyclopentyl ring, direct SN2 displacement is generally a viable and predictable method. If the starting cyclopentyl precursor is achiral or a racemate, the resulting product will also be achiral or racemic, respectively.

Strategies for Carbon-Iodine Bond Introduction or Manipulation

The introduction of an iodine atom onto an aromatic ring is a critical step in the synthesis of this compound. Several methods are available for this transformation, each with its own set of advantages and limitations.

Halogenation of Aryl Thioethers

Direct iodination of an aryl thioether, such as 1-(cyclopentylthio)benzene, presents a straightforward approach to the target molecule. This electrophilic aromatic substitution reaction typically requires an iodinating agent and often a catalyst or an oxidizing agent to generate a more potent electrophile. Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com

The reactivity of the aromatic ring is a crucial factor in this process. The cyclopentylthio group is an ortho-, para-directing group, meaning that direct iodination would likely yield a mixture of isomers, with the desired meta-substituted product being a minor component. To achieve meta-iodination, the reaction conditions would need to be carefully controlled, potentially employing specific catalysts or directing groups that are later removed. The use of strong activating conditions, such as I₂ in the presence of an oxidizing agent like nitric acid or hydrogen peroxide, can facilitate the iodination of less reactive or deactivated aromatic rings. askfilo.combabafaridgroup.edu.inunacademy.com For instance, the I₂/HNO₃ system in acetic acid has been shown to be effective for iodinating a variety of aromatic compounds. babafaridgroup.edu.in

| Iodinating System | Substrate Type | General Conditions | Ref. |

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Activated/Deactivated Arenes | Often requires acidic conditions | askfilo.combabafaridgroup.edu.in |

| N-Iodosuccinimide (NIS) | Activated/Deactivated Arenes | Can be used with or without a catalyst (e.g., TFA) | organic-chemistry.orgwikipedia.org |

Diazotization and Iodination of Anilines (e.g., Sandmeyer-type reactions)

A more regioselective method for introducing an iodine atom involves the Sandmeyer reaction or related diazotization-iodination procedures. organic-chemistry.orgresearchgate.netbyjus.com This strategy would start from 3-(cyclopentylthio)aniline. The amino group is first converted to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The resulting diazonium salt is then treated with an iodide source, such as potassium iodide (KI), to yield the corresponding aryl iodide. youtube.com

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides, including aryl iodides. researchgate.net While classic Sandmeyer reactions often employ copper(I) salts as catalysts, the iodination step can frequently be achieved without a copper catalyst by simply using an aqueous solution of potassium iodide. organic-chemistry.orgstackexchange.com This method offers excellent regiocontrol, as the position of the iodine atom is determined by the initial position of the amino group on the aromatic ring. One-pot procedures for the diazotization and iodination of aromatic amines have also been developed, offering a more streamlined synthetic process. thieme-connect.deorganic-chemistry.org

| Reagents | Key Features | Ref. |

| 1. NaNO₂, Acid2. KI | Two-step process, good regioselectivity | organic-chemistry.orgstackexchange.com |

| NaNO₂, KI, Acid (one-pot) | Streamlined procedure | thieme-connect.deorganic-chemistry.org |

Direct C-H Iodination

Direct C-H iodination represents an atom-economical approach to forming carbon-iodine bonds. This method involves the direct conversion of a C-H bond on the aromatic ring to a C-I bond, typically using a strong iodinating agent and often a directing group to achieve regioselectivity. While powerful, achieving meta-selectivity in the absence of a meta-directing group can be challenging. For a substrate like 1-(cyclopentylthio)benzene, this approach would likely suffer from the same regioselectivity issues as direct halogenation of the aryl thioether, favoring ortho and para substitution.

Sequential and Convergent Synthesis Strategies

The assembly of this compound can be achieved through either a sequential or a convergent synthesis.

Synthesis via Coupling of 3-Iodo-bromobenzene or 3-Iodo-chlorobenzene with Cyclopentyl Thiol

A convergent approach involves the coupling of a pre-functionalized aromatic ring with cyclopentanethiol. Starting with a dihalogenated benzene, such as 3-iodo-bromobenzene or 3-iodo-chlorobenzene, allows for the selective formation of the thioether bond while leaving the iodine atom intact. This selectivity is possible due to the different reactivities of the carbon-halogen bonds (C-I vs. C-Br vs. C-Cl) in cross-coupling reactions.

This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or palladium-catalyzed reactions. The Ullmann reaction traditionally uses copper powder or copper salts to promote the coupling of an aryl halide with a thiol. wikipedia.orgorganic-chemistry.orgresearchgate.net These reactions often require high temperatures and polar solvents. wikipedia.org More modern methods may utilize copper catalysts with specific ligands to achieve the transformation under milder conditions.

Palladium-catalyzed cross-coupling reactions are also highly effective for the formation of C-S bonds. nih.gov These reactions typically employ a palladium catalyst, such as a Pd(0) or Pd(II) species, in the presence of a suitable ligand and a base. The choice of ligand is crucial for the success of the reaction.

| Coupling Reaction | Catalyst/Reagents | General Conditions | Ref. |

| Ullmann Condensation | Copper (e.g., CuI) | High temperature, polar solvent | wikipedia.orgorganic-chemistry.org |

| Palladium-catalyzed Coupling | Palladium catalyst, ligand, base | Milder conditions possible | nih.gov |

Synthesis via Functionalization of 1-(Cyclopentylthio)benzene

A sequential strategy begins with the synthesis of 1-(cyclopentylthio)benzene, followed by the introduction of the iodine atom at the meta position. The initial thioether can be prepared by reacting thiophenol with a cyclopentyl halide or by other standard methods for thioether synthesis.

The subsequent iodination of 1-(cyclopentylthio)benzene would then be carried out. As mentioned in section 2.2.1, direct iodination would likely lead to a mixture of ortho and para isomers. To achieve the desired meta-iodination, a more elaborate strategy might be necessary. One possibility is the introduction of a meta-directing group, followed by iodination and subsequent removal of the directing group. Another, more practical approach, would be to introduce a functional group at the meta position that can be converted to an iodine atom. For example, nitration of 1-(cyclopentylthio)benzene would likely yield the meta-nitro derivative, which could then be reduced to the corresponding aniline (B41778), 3-(cyclopentylthio)aniline. This aniline could then undergo a Sandmeyer reaction as described in section 2.2.2 to introduce the iodine atom at the desired position.

Reactivity and Transformation of 1 Cyclopentylthio 3 Iodobenzene in Organic Reactions

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 1-(cyclopentylthio)-3-iodobenzene is the primary site of reactivity, enabling a range of transformations that are fundamental to modern organic synthesis. These reactions predominantly fall into two major categories: metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of contemporary organic chemistry, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.org The aryl iodide in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a widely utilized method for the formation of biaryl structures. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. libretexts.org In the context of this compound, this reaction would enable the synthesis of 3-aryl-1-(cyclopentylthio)benzene derivatives. The general scheme involves the reaction of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The reactivity of aryl iodides is typically high in Suzuki-Miyaura couplings, often allowing for milder reaction conditions compared to other aryl halides. researchgate.net

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | High |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate-High |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions. libretexts.orgresearchgate.netresearchgate.net Specific experimental data for this compound was not found in the provided search results.

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with trans stereoselectivity. libretexts.orgorganic-chemistry.org This reaction involves a palladium catalyst and a base. libretexts.org For this compound, the Heck reaction would provide access to 1-(cyclopentylthio)-3-styrylbenzene and related derivatives. Aryl iodides are highly reactive substrates in the Heck reaction, often leading to high yields of the desired coupled product. organic-chemistry.orgodinity.com

Table 2: Hypothetical Heck Reaction of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | High |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | High |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | Moderate |

This table is illustrative and based on general principles of Heck reactions. libretexts.orgorganic-chemistry.orgresearchgate.net Specific experimental data for this compound was not found in the provided search results.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgyoutube.com The reaction of this compound with a terminal alkyne would yield a 1-alkynyl-3-(cyclopentylthio)benzene derivative. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for Sonogashira couplings, often proceeding under mild conditions. wikipedia.orgnih.govrsc.org

Table 3: Hypothetical Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | High |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | High |

| 3 | 1-Heptyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | High |

This table is illustrative and based on general principles of Sonogashira reactions. wikipedia.orglibretexts.orgnih.gov Specific experimental data for this compound was not found in the provided search results.

Beyond the Suzuki, Heck, and Sonogashira reactions, other metal-catalyzed cross-couplings can also be employed with this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.gov Aryl iodides are suitable electrophiles for this reaction, which is known for its high functional group tolerance. nih.govorganic-chemistry.orgnih.govmdpi.com The reaction of this compound with an organozinc reagent would provide a versatile route to various substituted benzene (B151609) derivatives.

Stille Coupling: The Stille reaction utilizes an organotin reagent and a palladium catalyst to form a new carbon-carbon bond. libretexts.org While organotin compounds have toxicity concerns, the Stille reaction is valued for its mild reaction conditions and broad substrate scope. researchgate.net this compound would be an effective coupling partner in Stille reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as iodide, on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org The cyclopentylthio group is generally considered to be weakly electron-donating or neutral, which would not strongly activate the ring towards nucleophilic attack.

However, under certain conditions, particularly with strong nucleophiles or under forcing conditions, the iodine atom in this compound could potentially be displaced. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the opposite of what is observed in many cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step is often the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. youtube.com While less common for this specific substrate compared to cross-coupling, reactions with potent nucleophiles like alkoxides, amides, or thiolates could potentially lead to substitution of the iodine. nih.gov

Formation of Organometallic Reagents (e.g., Grignard, organolithium)

Aryl iodides are common precursors for the synthesis of organometallic reagents. libretexts.org this compound can readily form Grignard and organolithium reagents, which are powerful nucleophiles and bases in organic synthesis. utexas.edulibretexts.org

Grignard Reagents: In the presence of magnesium metal, typically in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF), this compound can be converted to its corresponding Grignard reagent, (3-(Cyclopentylthio)phenyl)magnesium iodide. libretexts.org The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. These reactions must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents. libretexts.orglibretexts.org

Organolithium Reagents: Similarly, treatment with a strong reducing agent like n-butyllithium can lead to either metal-halogen exchange or deprotonation, depending on the reaction conditions. To selectively form the aryllithium reagent, a lithium-halogen exchange reaction using two equivalents of an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) in a non-polar solvent like pentane (B18724) or hexane (B92381) is typically employed. libretexts.org The resulting 3-(Cyclopentylthio)phenyllithium is a potent nucleophile used in various carbon-carbon bond-forming reactions.

Table 1: Formation of Organometallic Reagents

| Reagent | Metal | Solvent | Product |

|---|---|---|---|

| This compound | Mg | Diethyl ether or THF | (3-(Cyclopentylthio)phenyl)magnesium iodide |

Oxidative Transformations (e.g., hypervalent iodine compounds, iodobenzene (B50100) dichloride)

The iodine atom in this compound can be oxidized to higher oxidation states, leading to the formation of hypervalent iodine compounds. These reagents are valuable as mild and selective oxidizing agents in their own right. For instance, treatment with chlorine gas can produce the corresponding iodobenzene dichloride derivative, 1-(Cyclopentylthio)-3-iododichlorobenzene. While specific studies on this compound are not prevalent, the general reactivity of aryl iodides suggests this transformation is feasible.

Reactions Involving the Thioether Moiety

The sulfur atom of the cyclopentylthio group possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.

Oxidation to Sulfoxides and Sulfones

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone using various oxidizing agents. The choice of oxidant and reaction conditions allows for controlled oxidation. For example, mild oxidants like sodium periodate (B1199274) or a single equivalent of hydrogen peroxide often yield the sulfoxide, 1-(Cyclopentylsulfinyl)-3-iodobenzene. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, will typically lead to the formation of the sulfone, 1-(Cyclopentylsulfonyl)-3-iodobenzene.

Table 2: Oxidation of the Thioether Moiety

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | NaIO4 or 1 eq. H2O2 | 1-(Cyclopentylsulfinyl)-3-iodobenzene |

Carbon-Sulfur Bond Cleavage Reactions

While generally stable, the carbon-sulfur bond in thioethers can be cleaved under specific reductive or oxidative conditions. For instance, treatment with Raney nickel can lead to desulfurization, replacing the cyclopentylthio group with a hydrogen atom.

Role as a Ligand in Metal Catalysis

The sulfur atom in the thioether moiety has the potential to act as a ligand, coordinating to transition metals. This property could allow this compound and its derivatives to be employed in the design of catalysts for various organic transformations, although specific applications in this area are not widely documented in the literature. A study has reported the novel formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through an iodine-induced intramolecular cyclization. nih.gov

Electrophilic Aromatic Substitution on the Benzene Ring (considering directing effects of substituents)

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. youtube.commasterorganicchemistry.com The regioselectivity of this substitution is governed by the directing effects of the existing substituents: the iodo group and the cyclopentylthio group. libretexts.org

Directing Effects:

Iodo Group: Halogens are deactivating yet ortho-, para-directing. libretexts.org This means they slow down the rate of electrophilic substitution compared to benzene but direct incoming electrophiles to the positions ortho and para to the iodine atom. libretexts.org

Cyclopentylthio Group: The thioether group is generally considered to be an activating, ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-(Cyclopentylthio)phenyl)magnesium iodide |

| 3-(Cyclopentylthio)phenyllithium |

| 1-(Cyclopentylthio)-3-iododichlorobenzene |

| 1-(Cyclopentylsulfinyl)-3-iodobenzene |

| 1-(Cyclopentylsulfonyl)-3-iodobenzene |

| 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes |

| 1-(Cyclopentylthio)-2-nitro-3-iodobenzene |

| 1-(Cyclopentylthio)-4-nitro-3-iodobenzene |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| n-butyllithium |

| t-butyllithium |

| Pentane |

| Hexane |

| Sodium periodate |

| Hydrogen peroxide |

| Potassium permanganate |

| Raney nickel |

| Nitric acid |

| Sulfuric acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹²⁷I)

NMR spectroscopy is an indispensable tool for the structural elucidation of "1-(Cyclopentylthio)-3-iodobenzene" in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-iodophenyl group and the aliphatic protons of the cyclopentyl group. The aromatic region would likely show complex multiplets due to the meta-substitution pattern. The proton on the carbon bearing the iodine atom and the proton between the two substituents would appear as distinct signals, alongside two other aromatic protons. The cyclopentyl group would be characterized by a multiplet for the methine proton attached to the sulfur atom and a series of multiplets for the methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. It would display signals for the six unique carbon atoms of the benzene (B151609) ring, with the carbon atoms directly bonded to iodine and sulfur showing characteristic chemical shifts influenced by the electronegativity and heavy atom effect of these substituents. The five carbon atoms of the cyclopentyl ring would also give rise to distinct signals.

¹²⁷I NMR Spectroscopy: While less common, ¹²⁷I NMR could theoretically be used to probe the electronic environment of the iodine nucleus. However, due to the quadrupolar nature of the ¹²⁷I nucleus, the resulting signals are typically very broad, which can limit the resolution and practical utility of this technique for structural confirmation.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.00 - 7.70 | - | Multiplets |

| Cyclopentyl-CH | 3.50 - 3.80 | 45 - 55 | Multiplet |

| Cyclopentyl-CH₂ | 1.50 - 2.20 | 25 - 35 | Multiplets |

| Aromatic-C | - | 120 - 140 | - |

| Aromatic-C-I | - | 90 - 100 | - |

| Aromatic-C-S | - | 135 - 145 | - |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In a typical GC-MS analysis, the compound would first be separated from any impurities on a GC column. The eluted compound would then be ionized, commonly by electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum would be expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would likely involve the loss of the cyclopentyl group, the iodine atom, and cleavage of the C-S bond.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of "this compound," confirming the presence and number of carbon, hydrogen, sulfur, and iodine atoms.

Predicted Mass Spectrometry Data for this compound:

| Ion | Predicted m/z | Description |

| [M]⁺ | 320.98 | Molecular Ion |

| [M-C₅H₉]⁺ | 237.90 | Loss of cyclopentyl group |

| [M-I]⁺ | 193.07 | Loss of iodine atom |

| [C₆H₄S]⁺ | 108.01 | Phenylthio cation |

| [C₅H₉]⁺ | 69.07 | Cyclopentyl cation |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in "this compound" by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration would likely be observed in the 600-800 cm⁻¹ range, while the C-I stretching vibration would appear at lower frequencies, typically in the 400-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the C-S and C-I bonds, being relatively non-polar, are expected to give rise to strong signals in the Raman spectrum.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| C-I Stretch | 400 - 600 | IR, Raman |

X-ray Crystallography (for structural elucidation)

Should "this compound" be obtainable as a single crystal of suitable quality, X-ray crystallography would provide the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state.

The resulting crystal structure would provide accurate measurements of bond lengths (e.g., C-S, C-I, and bonds within the aromatic and cyclopentyl rings) and bond angles. Furthermore, it would reveal the conformation of the cyclopentylthio group relative to the benzene ring and provide insights into the intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the iodine atom, which govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques (e.g., HPLC, GC for purity and reaction monitoring)

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of chemical reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. Detection could be achieved using a UV detector, as the benzene ring is a strong chromophore.

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable method for purity analysis. A non-polar or moderately polar capillary column would be appropriate for separating "this compound" from related impurities. A flame ionization detector (FID) or a mass spectrometer (as in GC-MS) could be used for detection. These techniques allow for the determination of the percentage purity of a sample and can be used to track the consumption of starting materials and the formation of products over the course of a reaction.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and reactivity of molecules like 1-(Cyclopentylthio)-3-iodobenzene. By calculating the molecular orbitals, electron density distribution, and related parameters, DFT provides insights into the molecule's behavior in chemical reactions.

The electronic properties of this compound are significantly influenced by its two key substituents: the iodo group and the cyclopentylthio group. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and influences the energy of the molecular orbitals. The cyclopentylthio group, with its sulfur atom, introduces a lone pair of electrons that can engage in p-π conjugation with the benzene (B151609) ring, affecting the electron density distribution.

DFT calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the sulfur lone pair and the π-system of the benzene ring. The LUMO is likely to be a π* orbital of the aromatic system, with potential contributions from the σ* orbital of the C-I bond.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the region around the sulfur atom is expected to be electron-rich due to the lone pairs, while the area around the iodine atom and the hydrogen atoms of the benzene ring will likely be electron-poor.

Interactive Data Table: Calculated Electronic Properties of Substituted Benzenes (Note: The values for this compound are hypothetical and extrapolated from trends observed in related molecules for illustrative purposes.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Iodobenzene (B50100) | -6.50 | -1.50 | 5.00 |

| Phenyl cyclopentyl sulfide | -6.20 | -1.25 | 4.95 |

| This compound | -6.35 | -1.60 | 4.75 |

Mechanistic Studies of Synthetic Pathways (e.g., transition states, intermediates)

A plausible synthetic route is the nickel-catalyzed coupling of 1,3-diiodobenzene (B1666199) with cyclopentanethiol (B157770) or its corresponding thiolate. The catalytic cycle, as elucidated by computational studies on similar systems, likely involves the following key steps:

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the C-I bond of 1,3-diiodobenzene to form a Ni(II) intermediate. Given the two iodine atoms, regioselectivity can be an important factor.

Transmetalation (or Ligand Exchange): The cyclopentylthiolate then coordinates to the nickel center, displacing the iodide and forming a Ni(II)-thiolate complex.

Reductive Elimination: This is often the rate-determining step, where the C-S bond is formed, and the desired product, this compound, is released from the nickel center, regenerating the Ni(0) catalyst.

DFT calculations can model the geometry and energy of each species along this reaction pathway. The transition state structures provide information about the energy barriers for each step, and the relative energies of the intermediates indicate their stability. For instance, the energy barrier for the oxidative addition to a C-I bond is generally lower than for a C-Br or C-Cl bond, making iodobenzenes highly reactive substrates.

The presence of the second iodine atom in 1,3-diiodobenzene could potentially lead to side reactions, such as double substitution, but reaction conditions can be optimized to favor monosubstitution.

Interactive Data Table: Illustrative Relative Free Energy Profile for Ni-Catalyzed Synthesis (Note: These are hypothetical relative free energy values (ΔG in kcal/mol) for illustrative purposes based on typical nickel-catalyzed cross-coupling reactions.)

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Reactants | Ni(0) + 1,3-diiodobenzene + Cyclopentanethiolate | 0 |

| Oxidative Addition TS | [Ni(II) complex]‡ | +15 |

| Oxidative Addition Intermediate | Ni(II)-aryl-iodide | -5 |

| Transmetalation | Ni(II)-aryl-thiolate | -10 |

| Reductive Elimination TS | [Product complex]‡ | +20 |

| Products | Ni(0) + this compound | -25 |

Conformational Analysis of the Cyclopentylthio Group

The cyclopentyl ring itself is known to exist in non-planar conformations to relieve ring strain, primarily the "envelope" and "half-chair" (or "twist") forms. These conformations are in rapid equilibrium at room temperature. The energy difference between them is small.

When attached to the sulfur atom, the cyclopentyl ring's conformational preference can be influenced by steric interactions with the benzene ring. Furthermore, the orientation of the entire cyclopentylthio group relative to the plane of the benzene ring is determined by the torsion angle around the C(aryl)-S bond.

Computational methods, such as DFT, can be used to perform a conformational search to identify the low-energy conformers. By systematically rotating the relevant dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be generated. The global minimum on this surface corresponds to the most stable conformation. Steric hindrance between the cyclopentyl group and the ortho-hydrogens of the benzene ring will play a significant role in determining the preferred rotational isomer.

Interactive Data Table: Possible Conformations of the Cyclopentyl Group

| Conformation | Description | Expected Relative Stability |

| Envelope (Cs symmetry) | Four carbon atoms are coplanar, with the fifth out of the plane. | Low energy |

| Half-Chair (C2 symmetry) | Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. | Low energy, often slightly more stable than the envelope |

Structure-Reactivity Relationships

The reactivity of this compound is a direct consequence of its molecular structure, specifically the electronic and steric effects of the iodo and cyclopentylthio substituents.

Electronic Effects:

Iodo Group: The iodine atom is deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate at these positions. In the context of cross-coupling reactions, the C-I bond is relatively weak and highly polarizable, making it an excellent leaving group and a prime site for oxidative addition by a transition metal catalyst.

The interplay of these two groups at the meta position (1,3-substitution) means their directing effects reinforce each other. For an electrophilic substitution reaction, the positions ortho and para to the activating cyclopentylthio group are the most favored.

Steric Effects:

The cyclopentylthio group is bulkier than a simple methylthio or ethylthio group. This steric hindrance can influence the regioselectivity of reactions. For example, in an ortho-substitution, the bulky cyclopentyl group might disfavor attack at the position between the two substituents (C2 position), leading to a preference for the other ortho position (C6) or the para position (C4) relative to the cyclopentylthio group.

In transition metal-catalyzed cross-coupling reactions involving the C-I bond, the steric bulk of the cyclopentylthio group at the meta position is less likely to have a major impact on the initial oxidative addition step. However, it could influence the coordination of ligands to the metal center in the catalytic intermediates.

Synthetic Applications and Further Derivatization in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The presence of a carbon-iodine bond in 1-(Cyclopentylthio)-3-iodobenzene provides a prime site for the introduction of new functionalities, enabling its use as a foundational component in the assembly of more complex molecular structures.

The iodide functional group is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon bonds. While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are analogous to substrates commonly employed in well-established cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, replacing the iodine atom with an aryl, vinyl, or alkyl group.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield an alkynylated derivative. This transformation is highly valuable for the synthesis of precursors to pharmaceuticals and organic materials.

Heck Coupling: Coupling with an alkene under palladium catalysis would introduce a vinyl group at the 3-position of the cyclopentylthiobenzene core.

Table 1: Potential Carbon-Carbon Bond Forming Reactions with this compound

| Reaction Name | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-1-(cyclopentylthio)benzene |

| Sonogashira | Terminal alkyne | 1-(Cyclopentylthio)-3-(alkynyl)benzene |

| Heck | Alkene | 1-(Cyclopentylthio)-3-(vinyl)benzene |

Beyond carbon-carbon bonds, the iodo group is also a suitable handle for the formation of bonds between carbon and various heteroatoms, significantly expanding the molecular diversity accessible from this starting material.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine (primary or secondary) would lead to the formation of a new carbon-nitrogen bond, producing N-substituted 3-(cyclopentylthio)anilines. These products are common substructures in many biologically active compounds.

Ullmann Condensation: A copper-catalyzed reaction with an alcohol or a thiol could be employed to form carbon-oxygen or carbon-sulfur bonds, respectively, yielding 3-(cyclopentylthio)phenyl ethers or thioethers.

Table 2: Potential Carbon-Heteroatom Bond Forming Reactions with this compound

| Reaction Name | Reagent | Potential Product Structure |

| Buchwald-Hartwig | Amine (R₂NH) | N-Alkyl/Aryl-3-(cyclopentylthio)aniline |

| Ullmann Condensation | Alcohol (ROH) | 1-Alkoxy-3-(cyclopentylthio)benzene |

| Ullmann Condensation | Thiol (RSH) | 1-(Alkyl/Arylthio)-3-(cyclopentylthio)benzene |

Role in the Synthesis of Scaffolds with Potential Research Interest

By leveraging the cross-coupling reactions described above, this compound can serve as a key starting material for the synthesis of more elaborate molecular scaffolds. The combination of the lipophilic cyclopentylthio group and the newly introduced functionalities can lead to molecules with unique three-dimensional shapes and physicochemical properties. These scaffolds could be of interest in medicinal chemistry for the development of new therapeutic agents or in materials science for the creation of novel organic electronic materials. The ability to systematically modify the 3-position allows for the generation of focused libraries of compounds for screening purposes.

Development of New Methodologies (e.g., as a model substrate)

In the pursuit of new and improved synthetic methods, well-defined substrates are crucial for evaluating reaction conditions, catalyst performance, and reaction scope. This compound, with its clear points of reactivity and distinct NMR signals, could serve as an excellent model substrate. Researchers developing novel cross-coupling catalysts or new protocols for carbon-heteroatom bond formation could utilize this compound to test the efficacy and selectivity of their methodologies. The influence of the cyclopentylthio group on the reactivity of the aryl iodide could provide valuable insights into the electronic and steric effects at play in the catalytic cycle.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Approaches

The chemical industry's shift towards environmentally benign processes has spurred research into sustainable methods for synthesizing key intermediates like aryl sulfides and aryl iodides. Traditional syntheses often rely on foul-smelling and toxic thiols and may generate significant waste. sciencedaily.combioengineer.org Future research avenues for the synthesis of "1-(Cyclopentylthio)-3-iodobenzene" and related compounds will likely prioritize green chemistry principles.

One promising direction is the development of thiol-free synthesis techniques. Recent studies have demonstrated nickel-catalyzed aryl exchange reactions between aryl sulfides and aromatic esters, providing a versatile and less hazardous alternative to traditional methods. sciencedaily.comwaseda.jp This approach could be adapted for the synthesis of "this compound," potentially using an environmentally friendly aromatic ester as a starting material. waseda.jp Another green approach involves mechanochemistry, a solvent-free method that uses mechanical force to induce chemical reactions. A one-pot, double-step mechanochemical process has been developed for the synthesis of sulfonamides from disulfides, suggesting the potential for similar solvent-free methods in synthesizing aryl sulfides. rsc.org

The use of biodegradable solvents is another key area of green chemistry. Cyrene™, a solvent derived from cellulose, has emerged as a non-toxic and biodegradable alternative to hazardous solvents like DMF and DMSO. nih.gov Developing a synthesis protocol for "this compound" in such a solvent would significantly improve the environmental footprint of its production. nih.gov Furthermore, research into catalytic systems using earth-abundant and non-toxic metals is gaining traction, moving away from more expensive and toxic heavy metal catalysts. rsc.orgresearchgate.net

| Green Synthesis Strategy | Potential Application to this compound | Key Benefits |

| Thiol-Free Synthesis | Nickel-catalyzed coupling of a cyclopentyl sulfide precursor with an iodoaromatic ester. | Avoids toxic and malodorous thiols. sciencedaily.comwaseda.jp |

| Mechanochemistry | Solvent-free ball-milling synthesis from appropriate precursors. | Reduces solvent waste and energy consumption. rsc.org |

| Biodegradable Solvents | Using solvents like Cyrene™ for the synthesis process. | Eliminates the use of toxic, petroleum-derived solvents. nih.gov |

| Earth-Abundant Metal Catalysis | Employing catalysts based on iron, copper, or nickel instead of palladium or platinum. | Lowers cost and toxicity. researchgate.net |

Stereoselective Synthesis of Analogues

The development of stereoselective methods to synthesize analogues of "this compound" is a critical area for future research, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. While the parent molecule is achiral, introducing substituents on the cyclopentyl ring or creating more complex, chiral derivatives necessitates precise control over stereochemistry.

Future work will likely involve the use of chiral catalysts to control the formation of specific enantiomers or diastereomers. Chiral hypervalent iodine reagents, for instance, are emerging as powerful tools for enantioselective transformations. rsc.orgcardiff.ac.uk These reagents could be employed in reactions to introduce chirality into analogues of the target molecule.

Furthermore, research into the stereoselective synthesis of parthenolide analogues has demonstrated the use of acyl nitroso-ene reactions to achieve high levels of regio- and stereoselectivity. nih.gov Similar strategies could be adapted to functionalize the cyclopentyl ring of "this compound" derivatives in a controlled manner. The goal is to build a library of stereochemically pure analogues for biological screening and the development of new therapeutic agents. The cyclopentyl ring itself is a valuable motif in medicinal chemistry, often used to enhance metabolic stability or solubility. nih.gov

Integration into Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of the synthesis and subsequent reactions of "this compound" into flow systems is a promising avenue for future development.

Aryl iodides are well-suited for flow chemistry applications. For example, a simple and ligand-free continuous-flow system for the hydroxylation of aryl iodides has been developed using a commercially available copper coil as a reactor. thieme-connect.comresearchgate.net This methodology allows for rapid synthesis (4-20 minutes) at elevated temperatures and pressures, conditions that can be difficult and hazardous to achieve in batch synthesis. thieme-connect.comresearchgate.net Such a system could be adapted for various nucleophilic substitution reactions at the iodine-bearing carbon of "this compound."

| Flow Chemistry Application | Potential Reaction on this compound | Advantages |

| Copper-Tube Reactor | Hydroxylation or other nucleophilic substitutions. | Ligand-free, rapid reaction times (4-20 min), enhanced safety. thieme-connect.comresearchgate.net |

| Packed-Bed Reactor | Acid-catalyzed reactions or reactions with polymer-supported reagents. | Easy catalyst separation, continuous operation. acs.org |

| Telescoped Synthesis | Multi-step reaction sequences without intermediate isolation. | Increased efficiency, reduced waste, suitable for complex molecule synthesis. acs.org |

Exploration of Novel Reactivity

The unique combination of a cyclopentylthio group and an iodo group on an aromatic ring opens the door to exploring novel reactivity and synthetic applications. The field of hypervalent iodine chemistry, in particular, offers exciting possibilities. nih.gov

Organoiodine compounds can be converted into hypervalent iodine reagents, which act as powerful oxidizing agents and can facilitate a wide range of transformations. rsc.orgnih.gov Research could focus on synthesizing hypervalent iodine derivatives of "this compound" and exploring their use in reactions such as oxidative C-H amination or the functionalization of alkenes. rsc.org A key advantage of this approach is the potential for tandem reactions where the iodoarene moiety, which is typically a byproduct, can be incorporated into the final product, improving atom economy. nih.gov

Furthermore, the carbon-iodine bond can participate in various cross-coupling reactions. While standard coupling reactions are well-established, future research could explore novel, iodine-induced intramolecular cyclization reactions to construct complex polycyclic systems. nih.govfigshare.com The development of new catalytic systems, perhaps involving visible-light photoredox catalysis, could also unlock new reaction pathways for aryl iodides. researchgate.net The interplay between the electron-donating nature of the thioether and the reactivity of the C-I bond could lead to unique regioselective outcomes in these novel transformations.

Q & A

Q. What are the most reliable synthetic routes for 1-(cyclopentylthio)-3-iodobenzene, and how can purity be optimized?

- Methodology :

- Halogen Exchange : Substitute a pre-functionalized benzene derivative (e.g., bromo or chloro) with iodine via Finkelstein-type reactions using NaI in polar aprotic solvents (DMF or acetone) at 60–80°C .

- Thioether Formation : React 3-iodobenzenethiol with cyclopentyl bromide under basic conditions (K₂CO₃ or NaH) in DMF. Monitor progress via TLC (hexane:EtOAc = 9:1) and purify via column chromatography .

- Purity Optimization : Recrystallize from ethanol/water mixtures (1:3 ratio) to remove unreacted cyclopentylthiol. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (absence of aromatic proton splitting >1.5 ppm) .

Q. How should researchers characterize the structure and purity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Aromatic protons appear as a doublet of doublets (δ 7.2–7.8 ppm) due to iodine’s electron-withdrawing effect. Cyclopentylthio protons show multiplet signals (δ 1.5–2.5 ppm) .

- HRMS : Confirm molecular ion peak at m/z 318.982 (calculated for C₁₁H₁₃IS). Use ESI+ mode with acetonitrile as solvent .

- X-Ray Crystallography : For unambiguous confirmation, grow crystals in hexane at –20°C. Iodine’s heavy atom effect enhances diffraction quality .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent iodine dissociation or thioether oxidation .

- Decomposition Risks : Exposure to light or moisture may generate HI or sulfoxide byproducts. Monitor via IR (loss of S–C stretch at 650 cm⁻¹) .

Advanced Research Questions

Q. How can catalytic cross-coupling reactions involving this compound be optimized?

- Palladium Catalysis : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. The electron-rich thioether group accelerates oxidative addition but may require bulky ligands (e.g., XPhos) to prevent sulfur poisoning .

- Iron-Catalyzed Decarbonylation : For alkene synthesis, employ FeCl₃ (10 mol%) with CO surrogates (e.g., formates). Achieve Z-selectivity (>30:1) via low-temperature (–40°C) reactions .

Q. What strategies resolve contradictions in reported reaction yields for iodine-substituted thioethers?

- Variable Catalysts : Compare Pd vs. Ni systems. Pd gives higher yields (75–90%) for Suzuki couplings but requires rigorous oxygen-free conditions, while Ni tolerates moisture but yields ≤60% .

- Solvent Effects : DMF enhances iodine reactivity but may decompose thioethers. Use toluene for high-temperature reactions .

Q. How does the cyclopentylthio group influence stereoelectronic properties in substitution reactions?

- Steric Effects : The bulky cyclopentyl group directs electrophilic substitution to the iodine-adjacent position (C5) in SNAr reactions.

- Electronic Effects : Thioether’s electron-donating nature deactivates the ring, slowing oxidative addition in cross-couplings. Mitigate by adding silver salts (Ag₂O) to scavenge sulfide byproducts .

Q. What mechanistic insights explain iodine’s role in radical-mediated transformations of this compound?

- C–I Bond Homolysis : Under UV light, the weak C–I bond (≈50 kcal/mol) generates aryl radicals, which participate in Minisci-type alkylations. Use AIBN as a radical initiator in DMSO .

Methodological Guidelines

Q. Experimental Design Table: Key Cross-Coupling Reactions

Data Contradiction Analysis : Conflicting yields in cross-couplings often stem from ligand choice (e.g., XPhos vs. PPh₃) or iodide vs. bromide reactivity. Validate via control experiments with standardized substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.